molecular formula C16H24ClIN2Si B1462778 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1040682-76-5

5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1462778
CAS No.: 1040682-76-5
M. Wt: 434.82 g/mol
InChI Key: HTFCCIPFRUUSTD-UHFFFAOYSA-N
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Description

The compound “5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” belongs to a class of organic compounds known as pyrrolopyridines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring . These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancerous, anti-proliferative, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities .


Molecular Structure Analysis

The molecular structure of pyrrolopyridines consists of a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) fused to a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .

Scientific Research Applications

Cross-Coupling Reactions

5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine serves as a precursor in various cross-coupling reactions due to its active halogen sites, facilitating the synthesis of complex organic structures. These reactions are foundational in creating pharmaceuticals and materials with specific properties. For example, Sonogashira-type reactions utilize such halogenated pyrroles for coupling with alkynes, leading to novel pyrazolopyridines and related heterocycles (Vilkauskaitė, Holzer, & Šačkus, 2011).

Structural and Photophysical Studies

The compound is also a subject of interest in structural and electronic studies, providing insight into the charge distribution and bonding nature within molecules. High-resolution X-ray diffraction and density functional theory (DFT) studies offer detailed views of its electronic structure, revealing the covalent character of bonds within the pyrrolopyridine skeleton and the influence of substituents on molecular stability and properties (Hazra, Mukherjee, Helliwell, & Mukherjee, 2012).

Heterocyclic Synthesis

This compound plays a crucial role in the synthesis of heterocyclic compounds, which are pivotal in drug development. Its reactivity facilitates the formation of diverse heterocycles, including pyrazolo[3,4-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines, offering a broad range of biological activities and potential therapeutic applications (Abdel-Mohsen & Geies, 2009).

Development of Fluorescent Materials

The compound's derivatives have been explored for their photophysical properties, particularly in the development of fluorescent materials. Adjusting the substituents on pyrazolopyridine frameworks alters their fluorescence, enabling the design of materials with specific optical properties for sensors, imaging agents, and other photonic applications (Patil, Shelar, & Toche, 2011).

Mechanism of Action

The mechanism of action of pyrrolopyridines depends on their specific structure and the biological target they interact with. Some pyrrolopyridines have been found to inhibit the production of tumor necrosis factor-α-induced nitric oxide (NO), a key mediator of inflammation .

Future Directions

The future directions for research on “5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” and related compounds could include further exploration of their biological activities and potential applications in medicine and other fields .

Properties

IUPAC Name

(5-chloro-4-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFCCIPFRUUSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClIN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673807
Record name 5-Chloro-4-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040682-76-5
Record name 5-Chloro-4-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

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